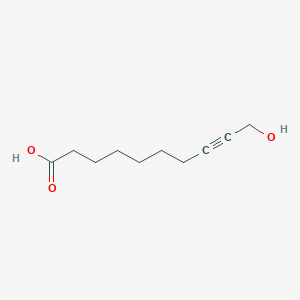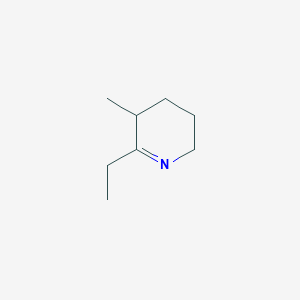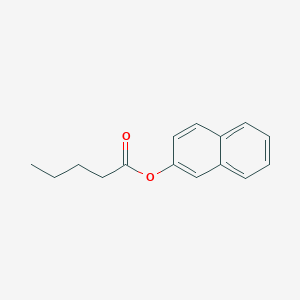
2-Naphthyl valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
β-Naphthyl valerate: This compound combines the aromatic character of the naphthyl group with the aliphatic valerate ester group . It is a colorless to pale yellow liquid that is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alcohol with an alkyl halide in a basic medium. .
Acid-Catalyzed Esterification: Another method involves the reaction of 1-naphthol with valeric acid in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production typically involves large-scale esterification reactions using the above methods, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthyl alcohols.
Substitution: Substituted naphthyl derivatives
Scientific Research Applications
Chemistry: β-Naphthyl valerate is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology and Medicine: In biological research, β-naphthyl valerate is used in enzyme assays to study the activity of esterases and lipases. It serves as a substrate to measure enzyme kinetics and inhibition .
Industry: In the industrial sector, β-naphthyl valerate is used in the production of fragrances and flavorings due to its aromatic properties .
Mechanism of Action
The mechanism of action of β-naphthyl valerate involves its hydrolysis by esterases and lipases, leading to the formation of 1-naphthol and valeric acid. These enzymes target the ester bond, breaking it down into its constituent parts . The molecular pathways involved include the catalytic activity of the enzyme’s active site, which facilitates the nucleophilic attack on the ester bond .
Comparison with Similar Compounds
1-Naphthyl acetate: An ester formed from acetic acid and 1-naphthol.
2-Naphthyl valerate: An ester formed from valeric acid and 2-naphthol.
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring.
Uniqueness: β-Naphthyl valerate is unique due to its specific ester linkage between valeric acid and 1-naphthol, which imparts distinct chemical and physical properties. Its aromatic ester structure makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
71974-07-7 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
naphthalen-2-yl pentanoate |
InChI |
InChI=1S/C15H16O2/c1-2-3-8-15(16)17-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3 |
InChI Key |
ZMPGOHSLJBONFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
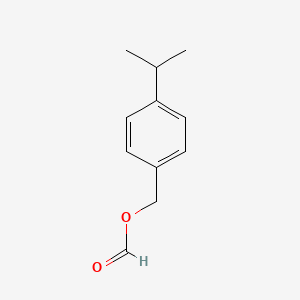
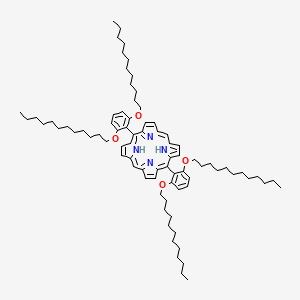

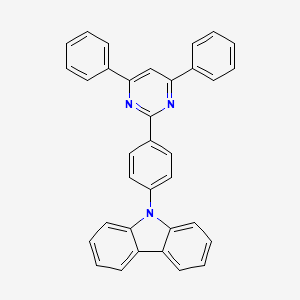
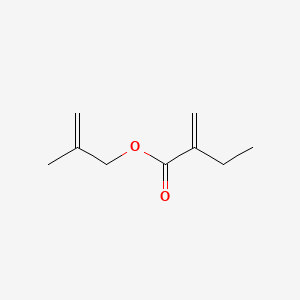
![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)

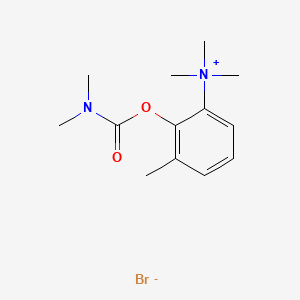
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
